

Technical Support Center: Strontium-82

Radiation Safety

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-82**

Cat. No.: **B1233234**

[Get Quote](#)

This guide provides essential information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with **Strontium-82** (Sr-82). Our goal is to ensure you can conduct your experiments safely while minimizing radiation exposure.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for minimizing radiation exposure?

A1: The guiding principle for radiation safety is ALARA, which stands for "As Low As Reasonably Achievable".^{[1][2]} This principle assumes that no dose of ionizing radiation is entirely without risk, and therefore, all exposures should be kept as low as possible through practical and cost-effective measures.^{[2][3]} The three core tenets of ALARA are Time, Distance, and Shielding.^{[1][4]}

Q2: What are the primary health risks associated with **Strontium-82** exposure?

A2: The primary concern with Sr-82 is its potential to "break through" from a Rubidium-82 (Rb-82) generator.^[5] If this occurs, Sr-82 and its decay product, Strontium-85 (Sr-85), can be administered to patients or contaminate laboratory environments.^{[5][6]} These isotopes can deposit high levels of radioactivity in organs, particularly bone, which may lead to suppressed bone marrow function.^[5] Long-term risks could include radiation-induced cancers.^[5]

Q3: What personal protective equipment (PPE) is required when handling Sr-82?

A3: When handling Sr-82 or eluates from an Sr-82/Rb-82 generator, appropriate PPE is mandatory. This includes waterproof gloves, a lab coat, and effective shielding (e.g., lead shields for vials and syringes).[7][8][9] For gamma and X-ray radiation associated with Sr-82 and its decay products, lead aprons, thyroid collars, and leaded glasses are essential to protect vital organs and sensitive tissues.[10]

Q4: How often should I test for Strontium breakthrough from an Sr-82/Rb-82 generator?

A4: Mandatory quality control testing for Sr-82 and Sr-85 breakthrough must be performed daily before any patient administration.[11] Some guidelines recommend performing the breakthrough test at least twice daily (e.g., beginning and middle of the day) if the results exceed one-tenth of the specified limit.[11]

Q5: What are the acceptable limits for Strontium breakthrough?

A5: Each eluate from the generator should not contain more than 0.02 μ Ci of Sr-82 per mCi of Rb-82 and not more than 0.2 μ Ci of Sr-85 per mCi of Rb-82.[11] One must stop using the generator if the eluate Sr-82 level reaches 0.01 μ Ci/mCi Rb-82 or the Sr-85 level reaches 0.1 μ Ci/mCi Rb-82.

Q6: How should I dispose of waste containing **Strontium-82**?

A6: Radioactive waste containing Sr-82 must be segregated and handled according to regulatory requirements.[12][13] Waste should be separated into categories such as long-lived isotopes, sharps, and liquid waste.[13][14] A common strategy for Sr-82 waste, which has a half-life of 25 days, is to let it decay in storage until the activity falls below the limits for disposal via the sanitary sewer, though this requires careful calculation and documentation to ensure compliance with regulations.[15][16]

Troubleshooting Guides

Scenario 1: Strontium Breakthrough Test Fails (Exceeds Limits)

- Immediate Action: Do NOT use the generator for any further elutions.[11] Immediately quarantine the generator and clearly label it as "DO NOT USE - FAILED QC."

- Isolate Contamination: Secure the failed eluate sample in a shielded container.
- Notify Supervisor/RSO: Report the incident to your laboratory supervisor and the Radiation Safety Officer (RSO) immediately.
- Contact Manufacturer: Contact the generator manufacturer for technical support and to report the failure.[\[11\]](#) They may provide instructions for troubleshooting or arrange for a replacement.
- Documentation: Record the failed test results, the generator's serial number, the date, and all actions taken in your quality control log.
- Patient Dose Evaluation (If Applicable): If any eluate was administered to a patient before the failed test, the RSO must be notified to evaluate the patient's absorbed radiation dose.[\[5\]](#)

Scenario 2: Minor Radioactive Spill (e.g., a few drops of eluate)

- Alert Personnel: Notify all persons in the immediate area that a spill has occurred.[\[17\]](#)[\[18\]](#)
- Contain the Spill: Cover the spill with absorbent paper.[\[17\]](#)[\[18\]](#) If the spill is a dry powder, dampen it slightly to prevent it from becoming airborne.[\[19\]](#)[\[20\]](#) Work from the outside of the spill inward to prevent spreading.[\[17\]](#)
- Don PPE: Put on disposable gloves, a lab coat, and shoe covers before cleaning.[\[9\]](#)[\[17\]](#)
- Clean-Up: Use forceps or tongs to place the contaminated absorbent paper into a designated radioactive waste bag. Clean the area with an appropriate solvent, using a "clean hand/dirty hand" method to avoid cross-contamination.[\[17\]](#)
- Survey the Area: Use a suitable survey meter (e.g., a GM survey meter with a pancake probe) to check the spill area, your hands, clothing, and shoes for any remaining contamination.[\[18\]](#)
- Decontaminate Personnel: If skin becomes contaminated, remove any affected clothing immediately and wash the skin thoroughly with mild soap and lukewarm water.[\[18\]](#)[\[19\]](#)

- Report and Document: Report the incident to the RSO and document the spill, cleanup procedure, and survey results.[18]

Data Presentation

Table 1: Regulatory Limits for Strontium Breakthrough in Rb-82 Eluate

Isotope	Specification Limit	Action Level (Stop Use)
Strontium-82 (Sr-82)	≤ 0.02 µCi per mCi Rb-82[11]	≥ 0.01 µCi per mCi Rb-82
Strontium-85 (Sr-85)	≤ 0.2 µCi per mCi Rb-82[11]	≥ 0.1 µCi per mCi Rb-82

Table 2: Recommended Personal Protective Equipment (PPE) for Handling Sr-82

PPE Item	Purpose	Material/Specification
Body Protection	Shields torso and vital organs from gamma radiation.	Lead Apron (0.5 mm lead equivalence recommended). [10]
Hand Protection	Prevents skin contamination.	Waterproof disposable gloves. [8]
Eye Protection	Protects the lens of the eye from radiation.	Leaded glasses or face shield. [10]
Thyroid Shield	Protects the radiation-sensitive thyroid gland.	Lead Thyroid Collar (0.5 mm lead equivalence recommended). [10]
General Lab Wear	Prevents contamination of personal clothing.	Lab coat. [9] [21]
Extremity Dosimeter	Monitors radiation dose to the hands.	Ring Badge (Thermoluminescent Dosimeter - TLD).
Whole Body Dosimeter	Monitors radiation dose to the whole body.	Body Badge (worn at chest level).

Experimental Protocols

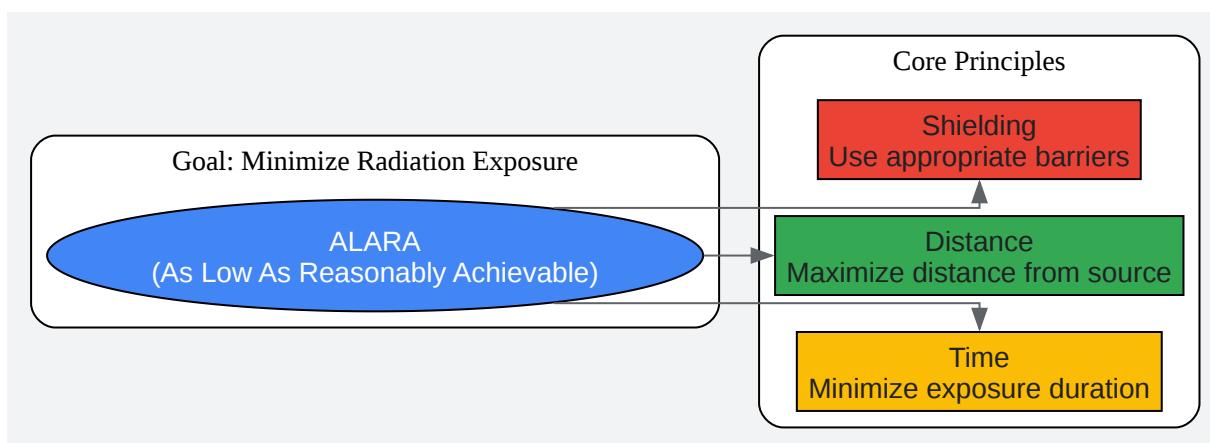
Methodology: Strontium-82 and Strontium-85 Breakthrough Assay

This protocol outlines the mandatory daily quality control test to ensure the purity of the Rubidium-82 (Rb-82) eluate from an Sr-82/Rb-82 generator.

Objective: To quantify the amount of Sr-82 and Sr-85 breakthrough in the Rb-82 eluate and ensure it is below the regulatory limits.

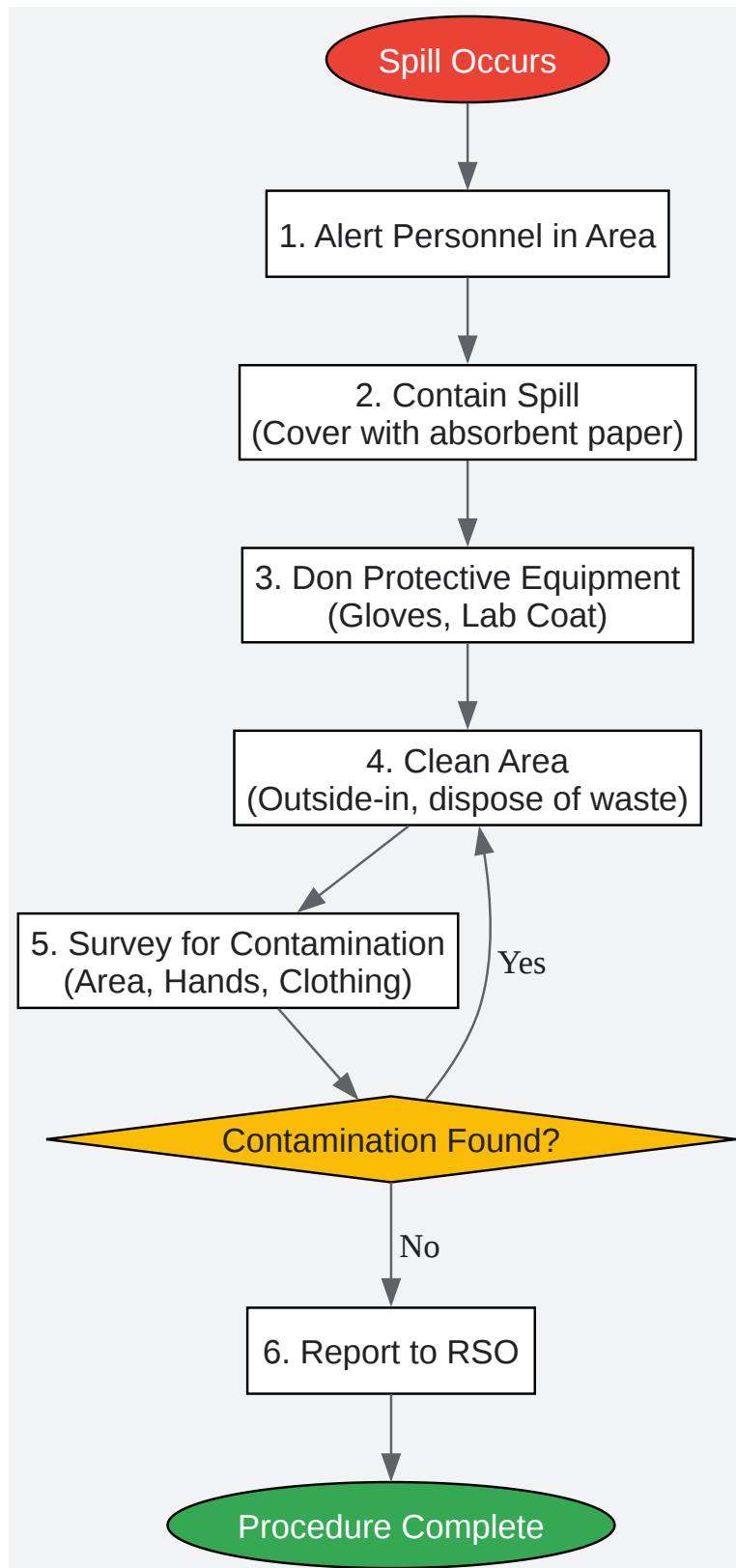
Materials:

- Sr-82/Rb-82 Generator (e.g., CardioGen-82®)

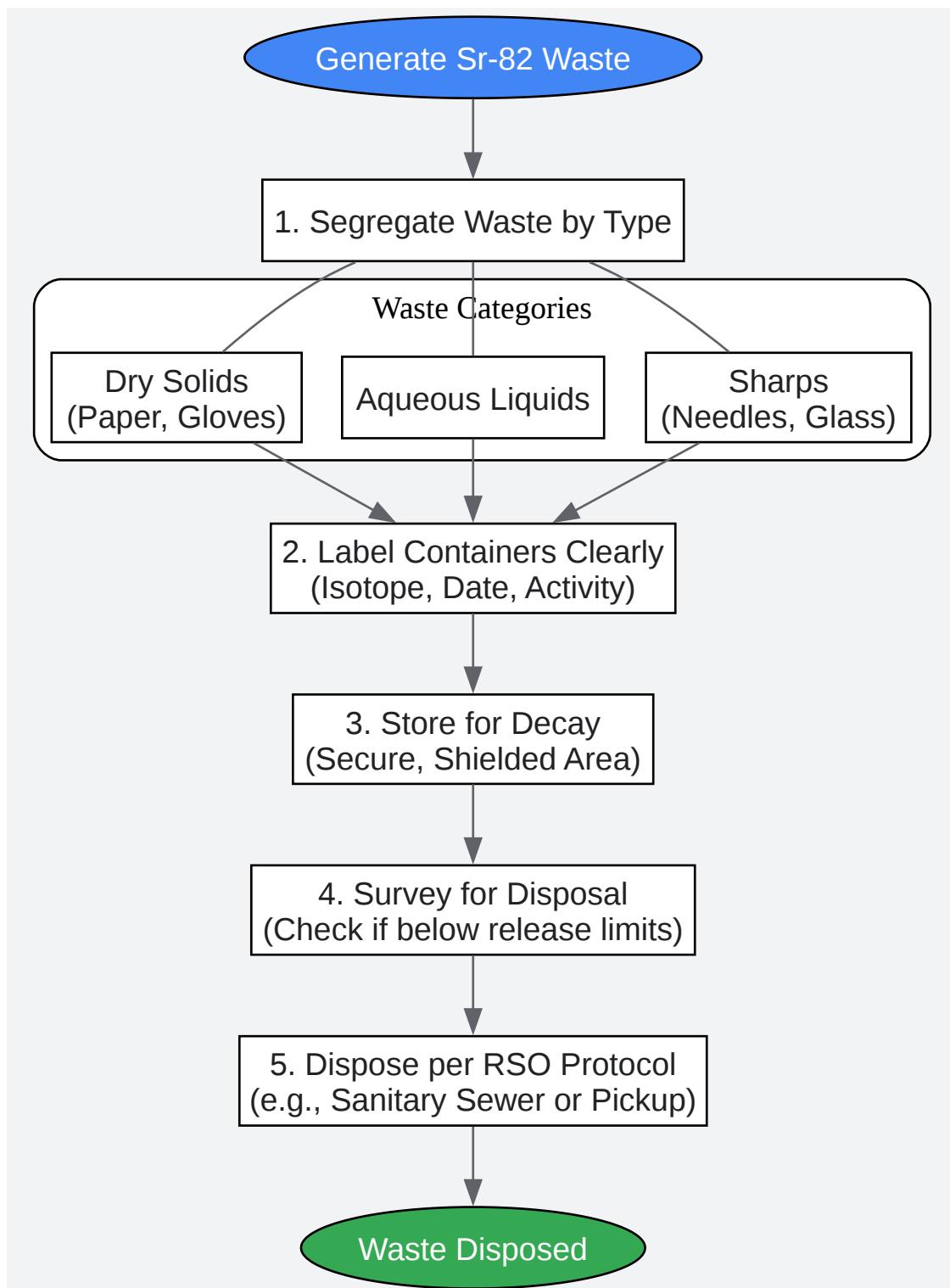

- Infusion System compatible with the generator
- Additive-free 0.9% Sodium Chloride Injection, USP
- Sterile elution vial and vent needle
- Lead container for the elution vial
- Calibrated dose calibrator

Procedure:

- Preparation:
 - Allow at least 10 minutes after the previous elution for generator regeneration.[\[11\]](#)
 - Place a new, sterile elution vial into a lead container.[\[11\]](#)
 - Using aseptic technique, prepare the infusion system according to the manufacturer's instructions.
- Elution:
 - Set the infusion system to elute a specific volume (e.g., 50 mL) into the test vial.[\[11\]](#)
 - Initiate the elution process using only additive-free 0.9% Sodium Chloride Injection USP. The use of any other eluent can cause dangerously high levels of strontium breakthrough.[\[5\]](#)
- Decay and Measurement:
 - After the End of Elution (EOE), allow the eluate in the test vial to stand for at least 60 minutes. This allows the short-lived Rb-82 (half-life of 75 seconds) to decay, leaving the longer-lived Sr-82 (half-life of 25 days) and Sr-85 (half-life of 65 days) isotopes for accurate measurement.[\[11\]](#)[\[22\]](#)
 - After the decay period, place the test vial into the dose calibrator.


- Measure the activity using the appropriate settings for Sr-82 and Sr-85 as per the dose calibrator's manual. Record the readings.
- Calculation and Verification:
 - Use the manufacturer-provided Breakthrough Worksheet to calculate the concentration of Sr-82 and Sr-85 relative to the initial Rb-82 activity.[11]
 - Compare the calculated values to the regulatory limits specified in Table 1.
 - The Sr-82 content must not exceed 0.02 $\mu\text{Ci}/\text{mCi}$ of Rb-82.[11]
 - The Sr-85 content must not exceed 0.2 $\mu\text{Ci}/\text{mCi}$ of Rb-82.[11]
- Documentation:
 - Record all results, including the date, time, Rb-82 activity, Sr-82 and Sr-85 readings, and final calculated breakthrough values, in the quality control logbook.
 - If the breakthrough is above the allowable limits, do not use the generator and follow the troubleshooting guide.[11]

Visualizations


[Click to download full resolution via product page](#)

Caption: The ALARA principle minimizes exposure via Time, Distance, and Shielding.

[Click to download full resolution via product page](#)

Caption: Workflow for managing a minor radioactive spill safely and effectively.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7 ALARA Principles For Reducing Radiation Exposure [blog.universalmedicalinc.com]
- 2. idexx.com [idexx.com]
- 3. New approaches to reduce radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. barriertechnologies.com [barriertechnologies.com]
- 5. auntminnie.com [auntminnie.com]
- 6. nrc.gov [nrc.gov]
- 7. bracco.com [bracco.com]
- 8. These highlights do not include all the information needed to use CARDIOGEN-82 safely and effectively. See full prescribing information for CARDIOGEN-82. CARDIOGEN-82® (rubidium Rb 82 generator) to produce rubidium chloride Rb 82 injection, for intravenous use Initial U.S. Approval: 1989 [dailymed.nlm.nih.gov]
- 9. Radiation Lab Rules and Regulations | Using Rad Materials | Radiation Safety | UMass Lowell [uml.edu]
- 10. radcareservices.com [radcareservices.com]
- 11. aapm.org [aapm.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. Hazardous Radioactive Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 15. hps.org [hps.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Radioactive Emergency Response Procedure - Radiation Safety - Safety, Health, Environment, and Risk Management - UTHealth Houston [uth.edu]
- 18. nrc.gov [nrc.gov]

- 19. Radioactive Materials | Emergency Procedures | Office of Research Services: Loyola University Chicago [luc.edu]
- 20. Emergency Response Procedure For Radioactive Material Spill - Environmental Health & Safety [ehs.utoronto.ca]
- 21. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 22. bracco.com [bracco.com]
- To cite this document: BenchChem. [Technical Support Center: Strontium-82 Radiation Safety]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233234#methods-to-reduce-radiation-exposure-from-strontium-82>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com